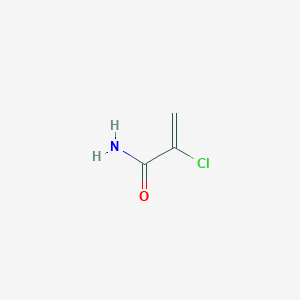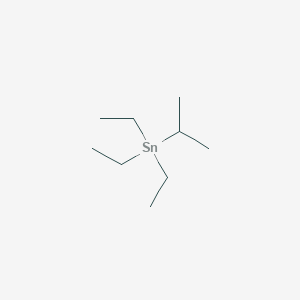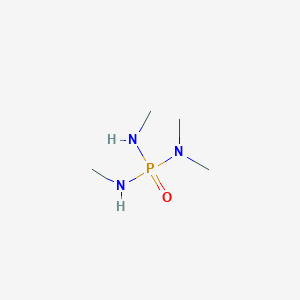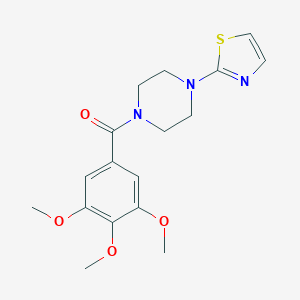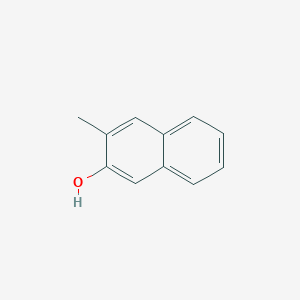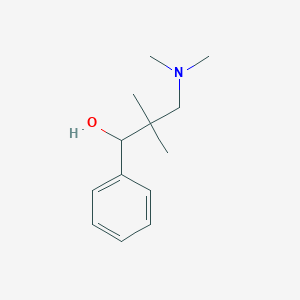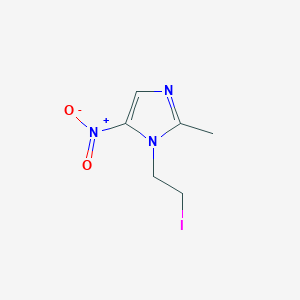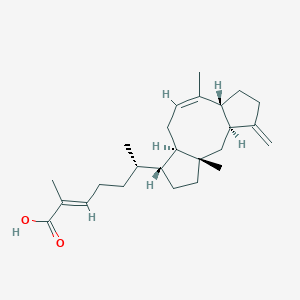
Ceroplasteric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceroplasteric acid is a naturally occurring compound found in the resin of certain trees. It has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
Ceroplasteric acid exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also activates certain signaling pathways that lead to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ceroplasteric acid has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have anti-bacterial properties. It has also been found to have antioxidant effects and to reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ceroplasteric acid is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its availability is limited due to the difficulty in obtaining it from natural sources. Additionally, its effects may vary depending on the source and purity of the compound.
Direcciones Futuras
Future research on ceroplasteric acid could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It could also be studied for its potential use in the development of anti-inflammatory and anti-tumor drugs. Further investigation into its mechanism of action and effects on different cell types could also provide valuable insights. Finally, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
Ceroplasteric acid is a promising natural compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable compound for further investigation. While its availability may be limited, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes. Future research could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its mechanism of action and effects on different cell types.
Métodos De Síntesis
Ceroplasteric acid can be extracted from the resin of trees such as Boswellia carterii and Boswellia sacra. The resin is collected and subjected to steam distillation to isolate the essential oil. The essential oil is then fractionated to obtain ceroplasteric acid.
Aplicaciones Científicas De Investigación
Ceroplasteric acid has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
18681-22-6 |
|---|---|
Nombre del producto |
Ceroplasteric acid |
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
Clave InChI |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
SMILES isomérico |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
SMILES canónico |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



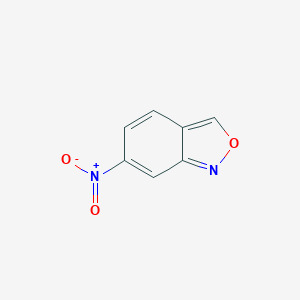
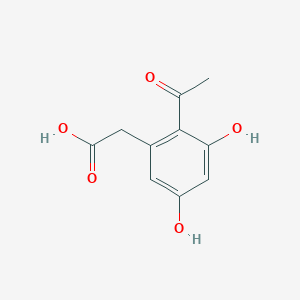
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
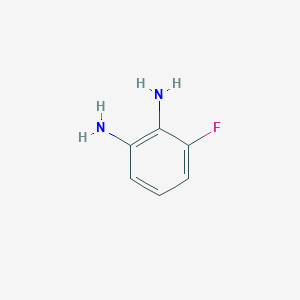
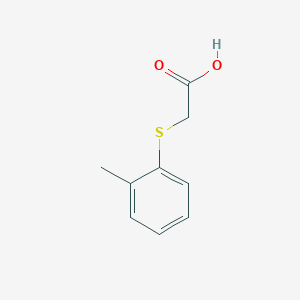
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
